5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-8-9-14(10-15(11)19)24-12(2)16(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLNOGRXDWVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a significant synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.9 g/mol . The structure features a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN6O2S |
| Molecular Weight | 440.9 g/mol |
| IUPAC Name | 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
| LogP | 3.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains and fungi. The specific compound has been evaluated for its efficacy against a range of pathogens.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of triazole derivatives, it was found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower compared to standard antibiotics, indicating a promising alternative for treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has been a focal point in recent medicinal chemistry research. Various studies have highlighted its ability to induce apoptosis in cancer cell lines and inhibit tumor growth.
The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent apoptosis in cancer cells. This was evidenced by increased levels of cytochrome c in the cytoplasm following treatment with the compound .
Table: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induction of apoptosis via ROS generation |
| MDA-MB-231 | 2.70 | Inhibition of NF-kB signaling |
| A549 | 1.50 | Cell cycle arrest and apoptosis |
Research Findings
Recent investigations into triazole-containing compounds have revealed their potential as lead candidates for drug development due to their diverse biological activities. For example:
- Wei et al. (2019) synthesized a series of triazole derivatives that exhibited significant anticancer activity across multiple cell lines including colon and breast cancer cells .
- Pharmacological Studies have shown that these compounds can selectively target cancer cells while sparing normal cells, making them suitable for further development as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogous triazole-oxadiazole hybrids and related derivatives:
Key Structural and Functional Insights:
Electron-withdrawing groups (e.g., nitro in 5d) correlate with anticancer activity, while trifluoromethyl (compound ) enhances antiviral potency via hydrophobic interactions .
Crystallographic Comparisons: Isostructural compounds 4 and 5 () share identical crystal packing despite halogen (Cl vs.
Synergistic Hybridization :
- Hybrids combining triazole (azole) and oxadiazole (1,2,4-oxadiazole) moieties exhibit broader bioactivity (antibacterial, antiviral) than standalone heterocycles, as seen in compound and the target compound .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely follows Huisgen cyclization or Suzuki coupling, as evidenced by analogous triazole-oxadiazole hybrids in the literature .
- Bioactivity Gaps: While structural analogs show promising activities (e.g., COX-2 inhibition in , HIV-1 inhibition in ), specific data for the target compound are absent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole?
- Methodology : The compound’s synthesis likely involves cyclization of precursor hydrazides or triazole intermediates. For example, analogous oxadiazoles are synthesized via cyclization using phosphoryl oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated for structurally related 1,2,4-oxadiazoles . A two-step approach may include:
Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.
Oxadiazole cyclization : Reacting the triazole-substituted hydrazide with a phenyl carboxylic acid derivative under POCl₃-mediated conditions .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield and minimize side products.
Q. How can the structural integrity of this compound be verified after synthesis?
- Methodology : Use multi-spectral analysis:
- IR spectroscopy : Confirm functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). For example, the 3-chloro-4-methylphenyl substituent will show distinct splitting patterns .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. What are the recommended protocols for assessing purity?
- Methodology :
- HPLC : Use a C18 column with a gradient elution (e.g., water:acetonitrile) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Elemental analysis : Compare experimental C, H, N percentages with theoretical values (deviation <0.4% acceptable) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
- Methodology :
- Assay standardization : Compare results under controlled conditions (e.g., pH, temperature, solvent). For example, discrepancies in antimicrobial activity may arise from solvent polarity effects on solubility .
- Dose-response curves : Quantify IC₅₀/EC₅₀ values across multiple replicates.
- Structural analogs : Test derivatives (e.g., replacing the 3-chloro-4-methylphenyl group with 4-fluorophenyl) to isolate substituent effects .
Q. What strategies optimize solubility for in vivo studies without altering bioactivity?
- Methodology :
- Co-solvents : Use DMSO:water mixtures (<5% DMSO to avoid cytotoxicity) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility temporarily .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodology :
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Focus on the oxadiazole and triazole moieties’ roles in hydrogen bonding .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs .
- Validation : Cross-check predictions with experimental IC₅₀ data from enzyme inhibition assays.
Q. What are the stability profiles under varying storage conditions?
- Methodology :
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
- Recommendation : Store in amber vials at –20°C under inert atmosphere for long-term stability .
Data Contradiction Analysis
Q. How to address conflicting reports on metabolic stability in hepatic microsomes?
- Methodology :
- Species-specific differences : Test in human vs. rodent microsomes to identify interspecies variability .
- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
- Metabolite profiling : Use LC-MS/MS to identify oxidation or demethylation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
